An In-depth Technical Guide to the Chemical Properties of Basic Green 4
An In-depth Technical Guide to the Chemical Properties of Basic Green 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Green 4, scientifically known as Malachite Green, is a triarylmethane dye recognized for its intense green color.[1][2] Despite its name, it is not derived from the mineral malachite but shares a similar hue.[1] Historically utilized as a dye for materials like silk, leather, and paper, it has also found application as a potent and cost-effective antifungal and antiprotozoal agent in aquaculture.[3] However, its use in food-producing animals is banned in many countries due to concerns about its toxicity and carcinogenicity.[3][4] This guide provides a comprehensive overview of the core chemical properties of Basic Green 4, tailored for a scientific audience.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Basic Green 4 are summarized in the tables below, providing a ready reference for laboratory and research applications.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | N,N,N',N'-Tetramethyl-4,4'-diaminotriphenylmethinium chloride | [1][2] |
| Common Names | Malachite Green, Basic Green 4, Aniline Green, Victoria Green B | [1][5] |
| CAS Number | 569-64-2 | [6] |
| Molecular Formula | C₂₃H₂₅ClN₂ | [1][2][6] |
| Molecular Weight | 364.91 g/mol | [1][2][6] |
| Appearance | Green crystals with a metallic luster | [1] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Solubility | Soluble in water and ethanol. | [7] |
| pKa | 6.9 | [6] |
| Maximum Absorption (λmax) | 617-621 nm in water | [6][8] |
Chemical Structure and Reactivity
Basic Green 4 is a cationic dye belonging to the triarylmethane class.[1][2] Its structure is characterized by a central carbon atom bonded to three aromatic rings, two of which are substituted with dimethylamino groups. This extended conjugated system is responsible for its vibrant color.
Transformation to Leucomalachite Green
In biological systems and under reducing conditions, Basic Green 4 is metabolized to its colorless, lipophilic form, Leucomalachite Green (LMG).[9][10] This transformation involves the reduction of the central carbon-carbon double bond within the chromophore. LMG is of significant toxicological concern as it can persist in tissues for extended periods.[3] The reconversion of LMG to the colored form of Malachite Green is an important principle in its analytical detection.[9]
Caption: Reversible transformation between Basic Green 4 and Leucomalachite Green.
pH Indicator Properties
Basic Green 4 exhibits pH-dependent color changes, making it a useful, albeit uncommonly used, pH indicator.[6] It is yellow below pH 0.2, transitions to green between pH 0.2 and 1.8, remains green up to pH 11.6, and becomes colorless above this pH.[6] This property is attributed to structural changes in the molecule's chromophore in response to varying proton concentrations.
Experimental Protocols
Determination of Phosphate (B84403) using Basic Green 4
This protocol outlines a colorimetric method for the determination of phosphate, leveraging the reaction of Basic Green 4 with phosphomolybdate.
Materials:
-
Basic Green 4
-
Concentrated sulfuric acid (d=1.84 g/L)
-
Ammonium (B1175870) molybdate (B1676688) (7.5% w/v solution)
-
Tween 20 (11% w/v solution)
-
Phosphate standard solutions
-
Spectrophotometer
Procedure:
-
Preparation of Basic Green 4 Stock Solution: To 300 mL of deionized water, slowly add 60 mL of concentrated sulfuric acid. After cooling to room temperature, dissolve 0.44 g of Basic Green 4 in this solution.[8]
-
Preparation of Basic Green 4 Working Solution: Mix 10 mL of the stock solution with 2.5 mL of 7.5% ammonium molybdate solution. Add 0.2 mL of 11% Tween 20 and mix thoroughly.[8]
-
Sample Analysis: Combine 1 volume of the Basic Green 4 working solution with 4 volumes of the phosphate-containing sample.[8]
-
Incubation and Measurement: Allow the mixture to stand for 10 minutes at room temperature. Measure the absorbance at 630 nm using a spectrophotometer.[8] The phosphate concentration is determined by comparing the absorbance to a calibration curve prepared with known phosphate standards.
Analysis of Basic Green 4 and Leucomalachite Green in Fish Tissue by HPLC-UV
This method describes the extraction and analysis of Basic Green 4 and Leucomalachite Green from fish tissue, a common application in food safety testing.
Materials:
-
Acetonitrile (HPLC grade)
-
McIlvaine buffer (pH 2.6)
-
Methanol (HPLC grade)
-
N,N,N',N'-Tetramethyl-1,4-phenylenediamine dihydrochloride (B599025) (TMPD)
-
Solid Phase Extraction (SPE) cartridges
-
HPLC system with a C18 column and UV detector
-
Lead dioxide (PbO₂) oxidizing column (optional, for LMG to MG conversion)
Procedure:
-
Sample Preparation:
-
Weigh 1 g of homogenized fish tissue into a centrifuge tube.
-
Add 50 µL of 1 mg/mL TMPD solution.
-
Add 10 mL of McIlvaine buffer (pH 2.6)/methanol (50:50, v/v) and homogenize for 45 seconds.
-
Centrifuge at 5000 rpm for 20 minutes and collect the supernatant.
-
Repeat the extraction and combine the supernatants.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an appropriate SPE cartridge.
-
Load the extracted supernatant onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent.
-
-
HPLC Analysis:
-
Inject the cleaned extract into the HPLC system.
-
Use a C18 column (e.g., SunFire C18, 5 µm, 4.6 x 150 mm).
-
Employ a suitable mobile phase gradient.
-
To detect both MG and LMG, an oxidizing column (e.g., self-packed PbO₂) can be placed between the analytical column and the detector to convert LMG to MG.
-
Set the UV detector to the λmax of Basic Green 4 (approximately 620 nm).[11]
-
Caption: General analytical workflow for the determination of Basic Green 4 in fish samples.
Toxicological Signaling
The toxicity of Basic Green 4 is a significant area of research. It is known to induce genotoxic effects and cellular damage.[3][12] While a complete signaling pathway is complex and not fully elucidated, a general mechanism involves its cellular uptake, metabolic activation, and the subsequent induction of oxidative stress and DNA damage, which can lead to apoptosis.[13][14]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Basic Green 4 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 3. Toxicological effects of malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. basicdye.com [basicdye.com]
- 6. Basic Green 4 | 569-64-2 | FB34042 | Biosynth [biosynth.com]
- 7. [PDF] Determination of malachite green residues in fish using a highly sensitive electrochemiluminescence method combined with molecularly imprinted solid phase extraction. | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. curresweb.com [curresweb.com]
- 12. Malachite green induces genotoxic effect and biochemical disturbances in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Toxicity and metabolism of malachite green and leucomalachite green during short-term feeding to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
